![molecular formula C17H14O2S B12605962 9-[2-(Methanesulfonyl)ethenyl]anthracene CAS No. 918341-17-0](/img/structure/B12605962.png)
9-[2-(Methanesulfonyl)ethenyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(Methanesulfonyl)ethenyl]anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methanesulfonyl group attached to an ethenyl chain, which is further connected to the anthracene core. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Methanesulfonyl)ethenyl]anthracene typically involves the reaction of anthracene derivatives with methanesulfonyl chloride in the presence of a base. One common method is the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form the desired ethenyl group . The reaction conditions often include the use of dry solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-[2-(Methanesulfonyl)ethenyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methylated anthracene derivatives.
Scientific Research Applications
9-[2-(Methanesulfonyl)ethenyl]anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 9-[2-(Methanesulfonyl)ethenyl]anthracene involves its interaction with molecular targets through its aromatic and sulfonyl groups. These interactions can affect various biochemical pathways, including those involved in fluorescence and photophysical properties . The compound’s ability to participate in electron transfer reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 9-[2-(Methanesulfonyl)ethenyl]anthracene is unique due to the presence of the methanesulfonyl group, which imparts different chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics .
Properties
CAS No. |
918341-17-0 |
|---|---|
Molecular Formula |
C17H14O2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
9-(2-methylsulfonylethenyl)anthracene |
InChI |
InChI=1S/C17H14O2S/c1-20(18,19)11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-12H,1H3 |
InChI Key |
ZIMFOIJGEZKYSF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


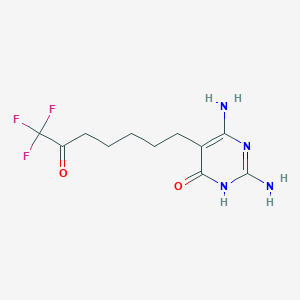
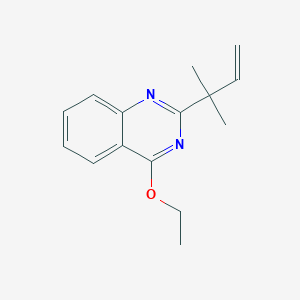
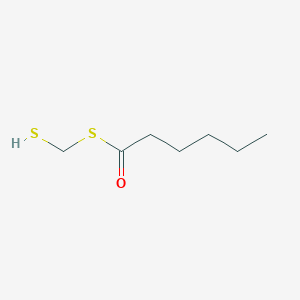
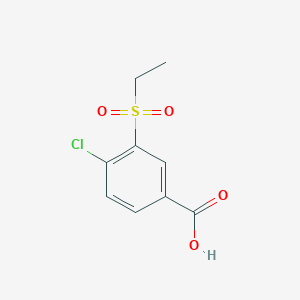
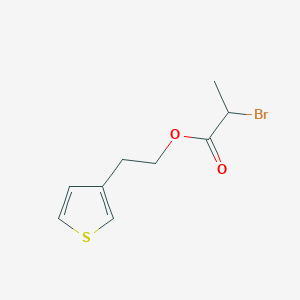
![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
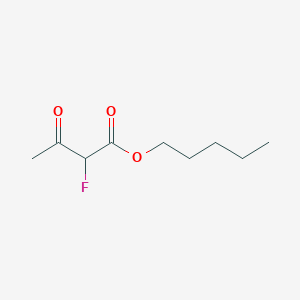

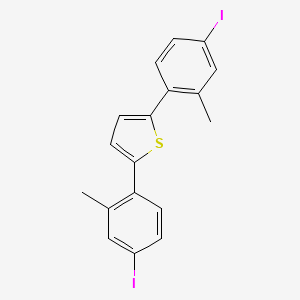
![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
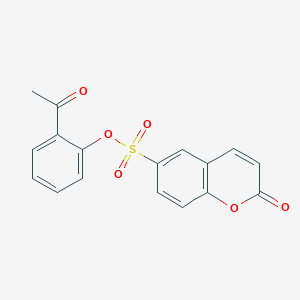
![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)
![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)
